
5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The molecule also contains a cyclopropyl group, a methylthio group, and a carboxamide group.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The isoxazole ring is a five-membered ring with two non-carbon atoms (one nitrogen and one oxygen) at adjacent positions . The cyclopropyl group is a three-membered carbon ring . The methylthio group consists of a sulfur atom bonded to a methyl group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The isoxazole ring, for example, can participate in various reactions . The cyclopropyl group can undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the isoxazole ring, the cyclopropyl group, and the methylthio group .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in the field of synthetic chemistry has shown a keen interest in the development of novel compounds with the isoxazole moiety due to their potential biological activities. Studies have explored efficient synthesis routes and structural characterizations of various isoxazole derivatives. For instance, the synthesis and characterization of novel isoxazole-containing sulfonamides, which demonstrated potent inhibitory properties against certain carbonic anhydrase isoforms, highlight the compound's significance in medicinal chemistry research (Altug et al., 2017). Additionally, the exploration of substituted isoxazoles and their nucleophilic chemistry demonstrates the versatility and potential of these compounds in the development of new chemical entities with possible insecticidal activity (Yu et al., 2009).
Biological Activities
The research into the biological activities of isoxazole derivatives has spanned across various domains, including antimicrobial, antifungal, and anti-inflammatory properties. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which include isoxazole moieties, have been studied for their anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of these compounds (Rahmouni et al., 2016). Moreover, the development of isoxazole-based polyhydroquinoline cores and their evaluation for antibacterial, antitubercular, and antimalarial activities further underscore the compound's significance in drug discovery and development processes (Sapariya et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-22-12-6-4-10(5-7-12)14(19)9-17-16(20)13-8-15(21-18-13)11-2-3-11/h4-8,11,14,19H,2-3,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKZPUGTSGGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


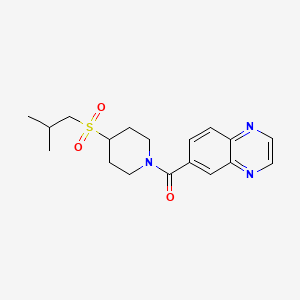
![N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)
![1-(4-Chlorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2695731.png)
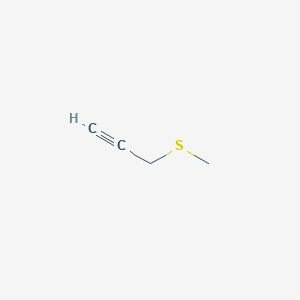
![5-[1-(4-Amino-2-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2695736.png)
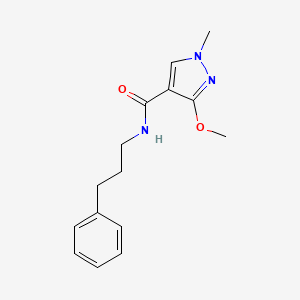
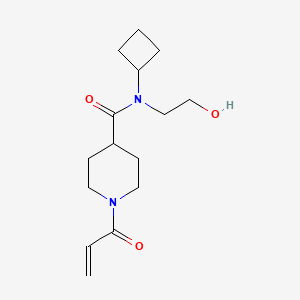
![N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B2695740.png)
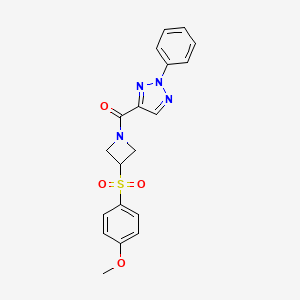
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2695743.png)

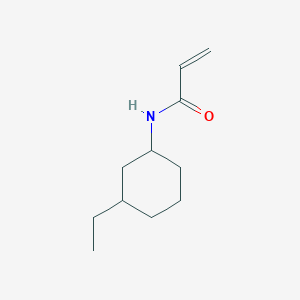
![2-[[4-(2-Chloropropanoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2695751.png)